molecular formula C18H11N3O5 B2733842 (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-oxochromene-3-carboxylate CAS No. 851863-01-9

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-oxochromene-3-carboxylate

Cat. No. B2733842
CAS RN: 851863-01-9
M. Wt: 349.302
InChI Key: PTYCQGPBNGGMOW-UHFFFAOYSA-N
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Description

The compound is a derivative of benzotriazine, which is a type of heterocyclic compound . Benzotriazines are often used in organic synthesis and can be found in various pharmaceuticals .


Chemical Reactions Analysis

Benzotriazine derivatives are known to undergo various chemical reactions. For example, they can be used in solid phase peptide synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzotriazine derivatives can vary widely. For example, some benzotriazine derivatives are solid at room temperature .

Scientific Research Applications

Synthesis Methodologies and Chemical Reactivity

  • Parallel Synthesis of 1,2,4-Oxadiazoles : Utilizing carboxylic acids and amidoximes with activating agents like TBTU for O-acylation steps, researchers have developed methods for synthesizing a library of 1,2,4-oxadiazoles, demonstrating the versatility of carboxylate compounds in synthesizing heterocyclic compounds (Poulain, Tartar, & Déprez, 2001).

  • Development of Multifunctional Materials : The oxidation of Blatter radicals to benzotriazin-7(H)-one, followed by amination and subsequent acyl- and aroylation, showcases the process of producing N-(benzotriazin-6-yl)carboxamides, leading to the creation of air-stable, highly delocalized radicals with good reversible electrochemical behavior (Berezin et al., 2012).

  • Green Synthesis of Heterocycles : Employing DABCO-catalyzed multi-component domino reactions in water, researchers have developed an eco-friendly procedure for synthesizing novel 3-oxo-3H-benzo[a]pyrano[2,3-c]phenazine-1-carboxylate derivatives, highlighting the importance of water as a solvent in sustainable chemistry practices (Mohebat et al., 2017).

Applications in Material Science and Biological Activity

  • Pseudopeptide Foldamers : Research into pseudopeptide foldamers using benzyl (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate shows potential for creating robust templates for various applications. These studies delve into the three-dimensional structures of these compounds, providing insights into their stability and potential utility (Tomasini et al., 2003).

  • Luminescent Properties of Metal-Organic Frameworks (MOFs) : The synthesis and structural analysis of yttrium benzene dicarboxylates with luminescent properties indicate the potential of carboxylate derivatives in creating MOFs with specific optical properties, useful in sensors and lighting technologies (Thirumurugan & Natarajan, 2004).

  • Synthesis and Reactivity of Chromone Derivatives : The study on chromones and their derivatives, including their synthesis, chemical reactivity, and biological activities, showcases the potential of these compounds in pharmaceutical applications. The broad spectrum of biological activities such as anti-mutagenicity, cytotoxicity, and anti-HIV activity underscores the importance of continued research in this area (Sepay & Dey, 2014).

Safety and Hazards

Some benzotriazine derivatives can be irritating to the eyes, respiratory system, and skin . Always handle chemicals with appropriate safety precautions.

Future Directions

Benzotriazine derivatives have a wide range of applications in fields like organic synthesis and pharmaceuticals . Future research could explore new synthesis methods, applications, and safety profiles of these compounds.

properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O5/c22-16-12-6-2-3-7-14(12)19-20-21(16)10-25-17(23)13-9-11-5-1-4-8-15(11)26-18(13)24/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYCQGPBNGGMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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